

Linogliride: A Technical Whitepaper on its Chemical Structure and Pharmacological Properties

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Compound of Interest

Compound Name: *Linogliride*

Cat. No.: *B1675489*

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Abstract

Linogliride is a potent, orally active hypoglycemic agent that garnered significant interest for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). As a member of the guanidine class of compounds, its mechanism of action is centered on the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β -cells, leading to enhanced insulin secretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **Linogliride**. Detailed signaling pathways and a summary of key experimental findings are presented to elucidate its mode of action. While specific experimental protocols from seminal studies were not fully accessible, this paper synthesizes available data to offer a thorough understanding of this once-promising therapeutic agent.

Chemical Structure and Identity

Linogliride is chemically designated as N-(1-methyl-2-pyrrolidinylidene)-N'-phenyl-4-morpholinecarboxamidine. It is also known by its developmental code McN-3935. The molecule consists of a central guanidine core substituted with a 1-methyl-2-pyrrolidinylidene group, a phenyl group, and a 4-morpholinyl group.

Table 1: Chemical Identifiers for **Linoglriride** and **Linoglriride Fumarate**

Identifier	Linoglriride	Linoglriride Fumarate
IUPAC Name	N-(1-methyl-2-pyrrolidinylidene)-N'-phenylmorpholine-4-carboximidamide	(2E)-but-2-enedioic acid;N-(1-methyl-2-pyrrolidinylidene)-N'-phenylmorpholine-4-carboximidamide
CAS Number	75358-37-1[1]	78782-47-5[2]
Molecular Formula	C ₁₆ H ₂₂ N ₄ O[1]	C ₂₀ H ₂₆ N ₄ O ₅ [2]
Synonyms	McN-3935, Linoglriridum, Linoglririda	McN-3935 Fumarate

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. While experimentally determined data for **Linoglriride** free base is limited in the available literature, computed properties and experimental data for its salts provide valuable insights.

Table 2: Physicochemical Properties of **Linoglriride** and **Linoglriride Fumarate**

Property	Linoglriride (Computed)	Linoglriride Fumarate (Computed)
Molecular Weight	286.37 g/mol [1]	402.44 g/mol
Topological Polar Surface Area	40.4 Å ²	115 Å ²
Hydrogen Bond Donor Count	1	3
Hydrogen Bond Acceptor Count	4	7
Rotatable Bond Count	2	5

A study by Chrzanowski and Ahmad investigated the pH-solubility profiles of **Linoglriride** and several of its salts to evaluate their potential for extended-release formulations. The solubilities were determined at various pH values, providing crucial data for understanding its behavior in the gastrointestinal tract.

Table 3: pH-Solubility Profile of **Linoglriride** and its Salts (mg/mL)

pH	Linoglriride (Free Base)	Linoglriride Fumarate	Linoglriride Pamoate	Linoglriride 1-Napsylate
1.43	>100	>100	10.3	0.8
2.4	>100	>100	2.9	0.8
3.4	26.8	35.1	1.1	0.8
4.4	1.9	2.1	0.9	0.8
5.5	0.2	0.2	0.9	0.8
6.5	0.1	0.1	0.9	0.8
7.5	0.1	0.1	0.9	0.8
8.3	0.1	0.1	0.9	0.8

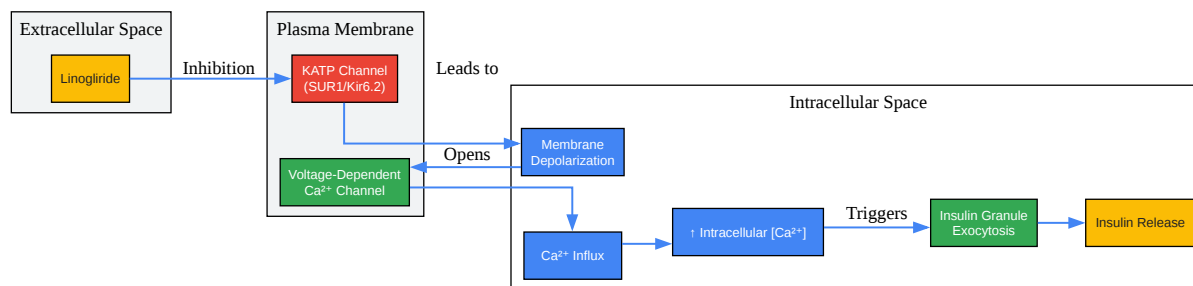
Data extracted from Chrzanowski and Ahmad, 2017.

Pharmacological Properties and Mechanism of Action

Linoglriride is an insulin secretagogue, meaning it stimulates the secretion of insulin from pancreatic β -cells. Its primary molecular target is the ATP-sensitive potassium (KATP) channel, a key regulator of β -cell membrane potential and insulin release.

Signaling Pathway of Linoglriride-Induced Insulin Secretion

The mechanism of action of **Linoglriride** is initiated by its binding to and inhibition of the KATP channels on the pancreatic β -cell membrane. This inhibition leads to a cascade of events culminating in the exocytosis of insulin-containing granules.



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Linoglriride's mechanism of action in pancreatic β -cells.

Key Experimental Findings

Seminal studies in the late 1980s and early 1990s established the pharmacological profile of **Linoglriride**. While the full experimental protocols from these studies could not be retrieved for this guide, a summary of their key findings is presented below.

Clinical Efficacy in NIDDM Patients

A clinical trial conducted by Levin et al. (1987) investigated the hypoglycemic activity of **Linoglriride** fumarate in patients with NIDDM. The study demonstrated that short-term therapy with **Linoglriride** significantly lowered both fasting and postprandial glucose levels. This effect was associated with a notable increase in insulin secretion, confirming its role as an insulin secretagogue in a clinical setting.

Table 4: Summary of Clinical Trial Results (Levin et al., 1987)

Parameter	Baseline	Day 7 of Treatment	p-value
Fasting Glucose (mg/dL)	237 ± 52	199 ± 59	< 0.01
8-hour Glucose AUC (mg/dL·h)	2121 ± 617	1781 ± 631	< 0.01
Insulin AUC (μU/mL·h)	380 ± 327	610 ± 417	< 0.01

Data are presented as mean ± SD. AUC refers to the area under the curve.

In Vitro Studies on Perfused Rat Pancreas

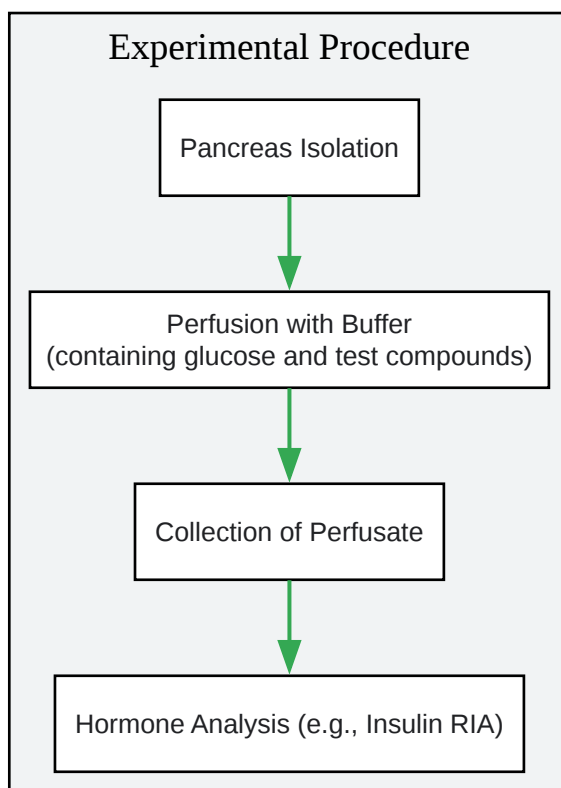
Research by Ronner et al. (1991) utilized a perfused rat pancreas model to investigate the direct effects of **Linoglriride** on hormone release. This experimental setup allows for the study of pancreatic function in isolation, providing clear insights into the drug's mechanism without the confounding variables of an in vivo system. Their findings confirmed that **Linoglriride** directly stimulates insulin secretion from the pancreas.

Experimental Methodologies: A General Overview

Due to the inability to access the full-text articles of the primary research, this section provides a generalized overview of the experimental protocols typically employed in the studies cited.

Perfused Rat Pancreas Assay

This in vitro technique is crucial for studying the direct effects of compounds on pancreatic hormone secretion.



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Generalized workflow for a perfused pancreas experiment.

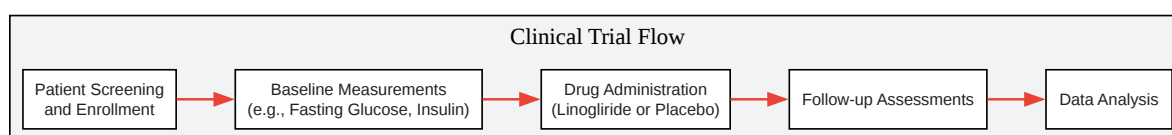
Protocol Outline:

- **Animal Preparation:** A rat is anesthetized, and the pancreas is surgically isolated along with its arterial and venous connections.
- **Cannulation:** The celiac artery and portal vein are cannulated to allow for the inflow of perfusion buffer and the collection of the effluent, respectively.
- **Perfusion:** The isolated pancreas is placed in a temperature-controlled chamber and perfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate) containing glucose and other nutrients.
- **Drug Administration:** **Linoglriride** or other test compounds are introduced into the perfusion buffer at specified concentrations and for defined durations.

- **Sample Collection:** The effluent from the portal vein is collected at regular intervals.
- **Hormone Quantification:** The concentration of insulin and other hormones in the collected samples is measured, typically using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Clinical Trial in NIDDM Patients

Clinical studies are essential to evaluate the safety and efficacy of a new drug in the target patient population.



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Simplified representation of a clinical trial design.

Protocol Outline:

- **Patient Recruitment:** Patients with a confirmed diagnosis of NIDDM who meet specific inclusion and exclusion criteria are enrolled in the study.
- **Informed Consent:** All participants provide written informed consent before any study-related procedures are performed.
- **Baseline Assessment:** At the beginning of the trial, baseline measurements of key parameters such as fasting plasma glucose, glycosylated hemoglobin (HbA1c), and insulin levels are taken.
- **Randomization and Blinding:** Patients are randomly assigned to receive either **Linoglriride** or a placebo in a double-blind manner, where neither the patients nor the investigators know the treatment assignment.

- **Treatment Period:** Patients self-administer the study medication for a predefined period.
- **Monitoring and Data Collection:** Throughout the study, patients are monitored for adverse events, and key efficacy parameters are measured at regular intervals.
- **Statistical Analysis:** At the conclusion of the trial, the data are unblinded and statistically analyzed to compare the effects of **Linoglriride** with those of the placebo.

Conclusion

Linoglriride is a well-characterized insulin secretagogue that acts through the inhibition of KATP channels in pancreatic β -cells. Its chemical structure and physicochemical properties have been documented, and its mechanism of action is well-understood at the molecular level. Clinical studies have confirmed its efficacy in lowering blood glucose levels in patients with NIDDM. Although the development of **Linoglriride** was discontinued, the study of its properties has contributed to the broader understanding of KATP channel pharmacology and the development of other insulin secretagogues. This technical guide provides a consolidated resource for researchers and professionals in the field of diabetes drug discovery and development.

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References

- 1. Linoglriride | TargetMol [targetmol.com]
- 2. Linoglriride Fumarate | C₂₀H₂₆N₄O₅ | CID 66630041 - PubChem [pubchem.ncbi.nlm.nih.gov]
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